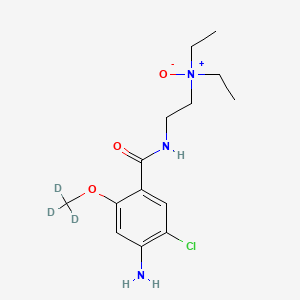
Metoclopramide-d3 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metoclopramide-d3 N-Oxide is a deuterated derivative of Metoclopramide, a well-known antiemetic and gastroprokinetic agent. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the parent molecule, Metoclopramide. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Metoclopramide-d3 N-Oxide typically involves the oxidation of Metoclopramide-d3. The process begins with the preparation of Metoclopramide-d3, which is achieved by substituting three hydrogen atoms with deuterium atoms in the Metoclopramide molecule. The oxidation step is then carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Metoclopramide-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidation products of this compound.
Reduction: Metoclopramide-d3.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Metoclopramide-d3 N-Oxide is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterated compound is used to study the metabolic pathways and pharmacokinetics of Metoclopramide.
Drug Metabolism Research: It helps in understanding the metabolic fate of Metoclopramide in the body.
Isotope Labeling Studies: The presence of deuterium atoms makes it useful in isotope labeling studies to trace the drug’s distribution and excretion.
Analytical Chemistry: It is used as a reference standard in analytical methods to quantify Metoclopramide and its metabolites in biological samples.
作用機序
Metoclopramide-d3 N-Oxide exerts its effects by blocking dopamine receptors in the chemoreceptor trigger zone of the central nervous system. This action prevents nausea and vomiting triggered by various stimuli. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to increased motility and accelerated gastric emptying .
類似化合物との比較
Similar Compounds
Metoclopramide: The parent compound, widely used as an antiemetic and gastroprokinetic agent.
N-Acetyl Metoclopramide-d3: Another deuterated derivative with similar applications.
Metoclopramide 13C6: A carbon-13 labeled derivative used in metabolic studies.
Uniqueness
Metoclopramide-d3 N-Oxide is unique due to the presence of the N-oxide group and deuterium atoms, which provide distinct advantages in pharmacokinetic and metabolic studies. The N-oxide group enhances the compound’s stability and solubility, while the deuterium atoms allow for precise tracing in isotope labeling studies .
特性
分子式 |
C14H22ClN3O3 |
|---|---|
分子量 |
318.81 g/mol |
IUPAC名 |
2-[[4-amino-5-chloro-2-(trideuteriomethoxy)benzoyl]amino]-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 |
InChIキー |
ZEJQXOWYPGUAMD-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC[N+](CC)(CC)[O-])Cl)N |
正規SMILES |
CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
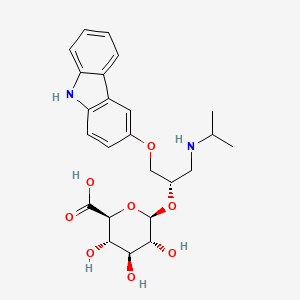


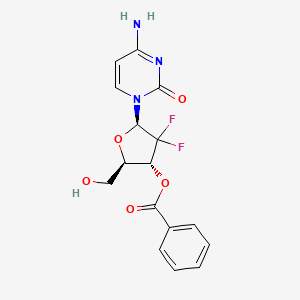
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
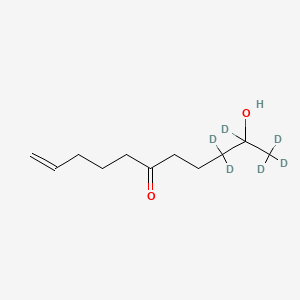

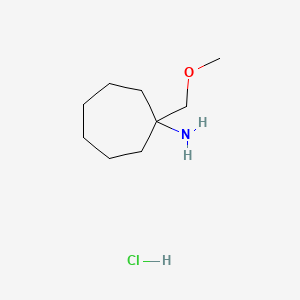
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
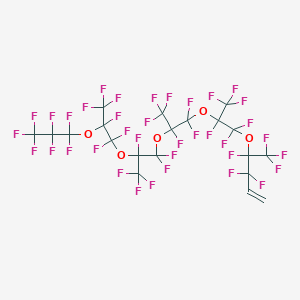


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
